Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Overview
Description
Preparation Methods
The synthesis of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate typically involves the following steps :
Reaction of 1,4-hexadiene and 1,2-dihaloalkane:
Reaction with zinc powder in the presence of thiol: This step yields the corresponding conjugated diene.
Cyclization reaction with boric acid and nitric acid: This step produces the target compound, 3,3-dimethyl-4,6,6-trichlorohexene.
Esterification with acetic anhydride: This final step yields this compound.
Chemical Reactions Analysis
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate undergoes various chemical reactions, including :
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This reaction can occur under various conditions, often involving nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate involves its interaction with specific molecular targets and pathways . The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate can be compared with other similar compounds, such as :
Cycloalkanes: These compounds contain rings of carbon atoms and have similar chemical properties.
Ethers: These compounds contain an oxygen atom bonded to two alkyl or aryl groups and have similar reactivity.
This compound is unique due to its specific molecular structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUGWHOPZWEXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975306 | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59897-92-6 | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59897-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexenoic acid, 3,3-dimethyl-4,6,6-trichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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